DMPX

Description

Structure

3D Structure

Properties

IUPAC Name |

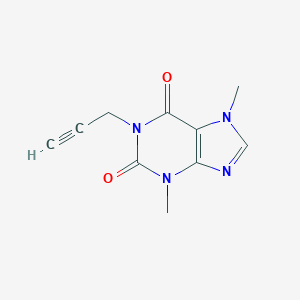

3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORPOFJLSIHJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161577 | |

| Record name | 3,7-Dimethyl-1-propargylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14114-46-6 | |

| Record name | 3,7-Dimethyl-1-propargylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1-propargylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14114-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyl-1-propargylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dimethyl-1-propargylxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3,7-Dimethyl-1-propargylxanthine (DMPX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3,7-Dimethyl-1-propargylxanthine (DMPX), a synthetic xanthine (B1682287) derivative. The document details its molecular targets, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Executive Summary

3,7-Dimethyl-1-propargylxanthine (this compound) is a caffeine (B1668208) analog that functions primarily as a selective antagonist of the adenosine (B11128) A2A receptor.[1] Its mechanism of action involves the competitive blockade of this G-protein coupled receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous adenosine. This antagonism leads to a variety of physiological effects, including central nervous system stimulation. This guide will explore the intricacies of this mechanism, providing the necessary technical details for its application in a research context.

Molecular Target and Binding Profile

The primary molecular target of this compound is the adenosine A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily. This compound exhibits a notable selectivity for the A2AR over the A1R subtype.[1] While comprehensive binding data across all adenosine receptor subtypes is not extensively published for this compound itself, studies on related compounds and functional assays suggest minimal interaction with A2B and A3 receptors at concentrations where it is active at A2AR.

The following table summarizes the available quantitative data on the binding affinity of this compound for adenosine receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| A2A | This compound | ~11,000 | Rat | Striatal Membranes | [2] |

| A1 | This compound | ~45,000 | Rat | Cerebral Cortical Membranes | [2] |

| A2B | N/A | Not explicitly reported, but this compound is reported to be similarly potent at A2A and A2B receptors. | - | - | [3] |

| A3 | N/A | Not a target; effects of adenosine were not blocked by this compound in a system expressing A3 receptors. | Mouse | AK-T cells | [3] |

Note: Ki is the inhibition constant, representing the concentration of the competing ligand (this compound) that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

This compound, as an antagonist, does not initiate a signaling cascade itself. Instead, its mechanism is defined by the prevention of adenosine-mediated signaling through the A2AR.

The A2AR is canonically coupled to the stimulatory G-protein, Gs. Upon agonist binding (e.g., by adenosine), the following cascade is initiated, which is competitively inhibited by this compound:

-

G-Protein Activation: The agonist-bound A2AR activates Gs, causing the exchange of GDP for GTP on the α-subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Caption: A2AR signaling pathway and the inhibitory action of this compound.

In addition to the canonical Gs/cAMP/PKA pathway, A2AR activation has been linked to other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The antagonism of A2AR by this compound would consequently also modulate these alternative pathways.

Caption: Workflow for studying this compound's effect on A2AR signaling.

Functional Effects

The antagonistic action of this compound at A2A receptors translates into observable physiological effects, most notably on the central nervous system.

This compound has been shown to be a locomotor stimulant. This effect is attributed to the blockade of A2A receptors in the brain, which are known to have an inhibitory influence on motor function.

| Assay | Parameter | Value | Species | Reference |

| Locomotor Activity | ED50 | 10 µmol/kg | Mouse | [1][4] |

| Locomotor Activity | ED50 | 2.1 mg/kg | Mouse | [5] |

Note: ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]CGS 21680 or another suitable A2AR-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution in DMSO.

-

Non-specific binding control: A high concentration of a non-radiolabeled A2AR ligand (e.g., 10 µM NECA).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A2AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound (for competition curve).

-

For total binding wells, add vehicle (DMSO) instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes or whole cells expressing the A2A adenosine receptor.

-

A2AR agonist (e.g., NECA or CGS 21680).

-

This compound stock solution in DMSO.

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membranes or whole cells.

-

Increasing concentrations of this compound.

-

A fixed concentration of the A2AR agonist to stimulate adenylyl cyclase.

-

Control wells with no agonist (basal activity) and with agonist but no this compound (maximal stimulation).

-

-

Incubation: Add the assay buffer containing ATP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

-

cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

-

Male mice (e.g., C57BL/6 or DBA/2 strain).

-

Open field activity chambers equipped with infrared beams or a video tracking system.

-

This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO).

-

Vehicle control solution.

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment. Also, habituate the animals to the injection procedure and the open field chambers on the days preceding the test day.

-

Drug Administration: Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

-

Locomotor Activity Recording: Immediately after injection, place each mouse individually into an open field chamber. Record locomotor activity for a set period (e.g., 60 minutes), binning the data into smaller time intervals (e.g., 5 minutes).

-

Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the this compound-treated groups to the vehicle-treated group. Plot the dose-response curve for a key parameter (e.g., total distance traveled in the first 30 minutes) to determine the ED50 of this compound for locomotor stimulation.

Conclusion

3,7-Dimethyl-1-propargylxanthine (this compound) is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. Its mechanism of action is centered on the selective antagonism of this receptor, leading to the inhibition of the Gs-mediated adenylyl cyclase signaling pathway. This guide has provided a detailed technical overview of this compound's mechanism, supported by quantitative data and experimental protocols, to aid researchers in its effective application. Further research to fully elucidate its binding profile at all adenosine receptor subtypes and its functional potency in various in vitro assays will continue to refine our understanding of this compound.

References

- 1. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AID 33296 - Displacement of specific [3H]DPCPX binding at human adenosine A2B receptor expressed in HEK293 cells. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adenosine acts through an A3 receptor to prevent the induction of murine anti-CD3-activated killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DMPX as a Selective A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 3,7-Dimethyl-1-propargylxanthine (DMPX), a key pharmacological tool used in the study of the adenosine (B11128) A₂A receptor (A₂AAR). This compound is a xanthine (B1682287) derivative, structurally related to caffeine, that exhibits high selectivity as a competitive antagonist for the A₂A receptor over other adenosine receptor subtypes, particularly the A₁ receptor. This selectivity makes it an invaluable agent in elucidating the physiological and pathophysiological roles of A₂A receptor signaling in the central nervous system and periphery. Its application is prominent in preclinical research for neurodegenerative disorders such as Parkinson's disease.[1][2][3]

Quantitative Data: Binding Affinity and Selectivity

The efficacy of this compound and its derivatives is quantified by their binding affinity (Ki) for the target receptor and their selectivity ratio compared to other receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity of this compound and Related Compounds at Adenosine A₂A Receptors

| Compound | Receptor Species | A₂A Ki (nM) | A₁/A₂A Selectivity Ratio | Reference |

|---|---|---|---|---|

| This compound | Rat | ~23 | >100-fold | [4] |

| 8-(m-chlorostyryl)-DMPX | Rat | 13 | 100 | [5] |

| 8-(m-bromostyryl)-DMPX | Rat | 8 | 146 | [5] |

| 8-(3,4-dimethoxystyryl)-DMPX | Rat | 15 | 167 |[5] |

Note: Selectivity is often calculated as the ratio of the Ki value for the A₁ receptor to the Ki value for the A₂A receptor. Higher values indicate greater selectivity for the A₂A receptor.

Table 2: Functional Antagonism of A₂A Receptor Agonists

| Antagonist | Agonist | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| This compound | CGS 21680 | cAMP Accumulation | Not specified in results | [6] |

| KW-6002 | CGS 21680 | cAMP Accumulation | ~1.5 - 3 mg/kg (in vivo) | [7] |

| ZM241385 | CGS 21680 | cAMP Accumulation | Kᵢ = 0.4 ± 0.03 |[8] |

Note: IC₅₀ values represent the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist in a functional assay.

Mechanism of Action and Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs stimulatory protein.[9][10] The canonical signaling cascade initiated by A₂A receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][10] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[10]

This compound functions as a competitive antagonist at the A₂A receptor. It binds to the same orthosteric site as the endogenous agonist adenosine but does not activate the receptor. By occupying the binding site, this compound prevents adenosine from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP.[6] This antagonistic action is crucial in brain regions with high A₂A receptor expression, such as the striatum, where it modulates dopaminergic neurotransmission.[9]

Caption: A₂A receptor signaling pathway and this compound antagonism.

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the A₂A receptor.

a. Materials:

-

Receptor Source: Membranes prepared from HEK-293 cells stably transfected with the human Adenosine A₂A receptor or from rat striatal tissue.[11]

-

Radioligand: [³H]-ZM241385 or [³H]CGS 21680, high-affinity A₂A receptor antagonists or agonists, respectively.[4][8]

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂.[8]

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 100 µM) of a non-radiolabeled A₂A ligand like CGS21680.[8]

-

Instrumentation: Glass fiber filters, cell harvester (filtration apparatus), and a liquid scintillation counter.

b. Methodology:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a total volume of 100-200 µL, combine the receptor membranes (e.g., 20 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 5.5 nM [³H]-ZM241385), and varying concentrations of this compound.[8] For determining non-specific binding, replace this compound with the non-specific binding control.

-

Equilibrium: Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Caption: Experimental workflow for a radioligand binding assay.

Functional Assay: Adenylyl Cyclase (AC) Activity

This assay measures the ability of this compound to functionally antagonize the A₂A receptor by inhibiting agonist-stimulated cAMP production.

a. Materials:

-

Cell Line: HEK-293 cells stably expressing the human A₂A receptor.

-

A₂A Agonist: CGS 21680 or NECA.

-

AC Activator (Control): Forskolin (a direct activator of most AC isoforms).[12][13]

-

Test Compound: this compound.

-

Reagents: [α-³²P]ATP, reaction stop solution (e.g., 2.5% SDS, 50 mM ATP).[14]

-

Instrumentation: Chromatography columns (e.g., Dowex and alumina) to separate [³²P]cAMP, scintillation counter. Alternatively, a commercial cAMP assay kit (e.g., ELISA, HTRF) can be used.

b. Methodology:

-

Cell Preparation: Culture cells to an appropriate density. Prepare cell membranes or use whole cells depending on the assay format.

-

Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound for a short period (e.g., 15 minutes) at 30°C.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding a reaction mix containing [α-³²P]ATP, MgCl₂, and a fixed concentration of the A₂A agonist (e.g., CGS 21680) to stimulate cAMP production via the A₂A receptor.

-

Reaction: Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C.[14]

-

Termination: Stop the reaction by adding the stop solution.

-

cAMP Isolation: Isolate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography.

-

Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.

-

Data Analysis:

-

Plot the amount of cAMP produced against the log concentration of this compound.

-

Perform a non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production.

-

References

- 1. Adenosine A1, but not A2, receptor blockade increases anxiety and arousal in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping interactions between dopamine and adenosine A2a receptors using pharmacologic MRI | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

- 3. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 3,7-dimethyl-1-propargylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-dimethyl-1-propargylxanthine (DMPX) is a synthetic xanthine (B1682287) derivative and a notable caffeine (B1668208) analog that has been a subject of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its synthesis, chemical properties, and pharmacological activity as a selective antagonist of the A2A adenosine (B11128) receptor. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

3,7-dimethyl-1-propargylxanthine, a derivative of theobromine, has emerged as a valuable pharmacological tool for studying the roles of adenosine receptors. Its primary mechanism of action is the selective antagonism of the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. The selectivity of this compound for the A2A receptor over the A1 subtype, coupled with its ability to cross the blood-brain barrier, has made it a significant compound in preclinical studies, particularly in the context of neurodegenerative disorders like Parkinson's disease. This guide will delve into the core technical aspects of this compound, from its chemical synthesis to its biological evaluation.

Chemical Synthesis and Properties

The synthesis of 3,7-dimethyl-1-propargylxanthine and its derivatives has been approached through various synthetic strategies. A common and effective method involves the alkylation of 3,7-dimethylxanthine (theobromine) with propargyl bromide. More advanced and versatile methods for creating 8-substituted this compound derivatives often start from 3-propargyl-5,6-diaminouracil.

General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₄O₂ | |

| Molecular Weight | 218.21 g/mol | |

| IUPAC Name | 3,7-dimethyl-1-prop-2-yn-1-yl-1H-purine-2,6(3H,7H)-dione | |

| CAS Number | 14114-46-6 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and ethanol |

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 8-substituted this compound derivatives, a common strategy to enhance receptor affinity and selectivity.

Pharmacological Profile

This compound is primarily characterized by its antagonist activity at adenosine receptors, with a notable selectivity for the A2A subtype over the A1 subtype. This selectivity has been demonstrated in both in vitro and in vivo studies.

Receptor Binding Affinity

The affinity of this compound for adenosine receptors is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound (this compound).

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Selectivity (A₁/A₂ₐ) | Reference |

| A₂ₐ Adenosine Receptor | [³H]CGS 21680 | Rat Striatal Membranes | 200 - 700 | \multirow{2}{*}{~4-10 fold} | |

| A₁ Adenosine Receptor | [³H]CHA | Rat Brain Membranes | 800 - 2,000 |

Kᵢ values can vary depending on the specific experimental conditions and radioligand used.

In Vivo Potency

The in vivo effects of this compound have been assessed in various preclinical models, most notably in mice, to evaluate its central and peripheral nervous system activities.

| Experimental Model | Agonist | Endpoint | This compound ED₅₀ (mg/kg, i.p.) | Comparison to Caffeine | Reference |

| DBA/2 Mice | NECA | Hypothermia (Peripheral) | ~1 | 28-fold more potent | |

| DBA/2 Mice | NECA | Behavioral Depression (Central) | ~3 | 15-fold more potent | |

| NIH Swiss Mice | - | Locomotor Stimulation | ~10 µmol/kg (~2.2 mg/kg) | Slightly more potent |

Pharmacokinetics

| Parameter | Route of Administration | Species | Value |

| Cₘₐₓ (Maximum Concentration) | e.g., Oral, IV, IP | e.g., Rat, Mouse | Data not available |

| Tₘₐₓ (Time to Maximum Concentration) | e.g., Oral, IP | e.g., Rat, Mouse | Data not available |

| t₁/₂ (Elimination Half-life) | e.g., IV | e.g., Rat, Mouse | Data not available |

| AUC (Area Under the Curve) | e.g., Oral, IV | e.g., Rat, Mouse | Data not available |

| Bioavailability (%) | e.g., Oral | e.g., Rat, Mouse | Data not available |

Mechanism of Action: A2A Adenosine Receptor Signaling

This compound exerts its effects by blocking the A2A adenosine receptor, a Gs-coupled receptor. Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound prevents these downstream effects.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the foundational research of this compound.

Radioligand Binding Assay for A₂ₐ Receptor Affinity

This protocol outlines a typical radioligand displacement assay to determine the binding affinity of this compound for the A₂ₐ adenosine receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells (e.g., HEK293 cells stably expressing the human A₂ₐ receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CGS 21680), and varying concentrations of this compound.

-

The total assay volume is typically 200-250 µL.

-

To determine non-specific binding, a high concentration of a non-labeled agonist or antagonist (e.g., NECA or unlabeled CGS 21680) is used in a set of control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

In Vivo Locomotor Activity Assessment

This protocol describes a typical open-field test to evaluate the effect of this compound on spontaneous locomotor activity in mice.

Workflow Diagram:

Detailed Methodology:

-

Animals and Acclimation:

-

Use adult male mice (e.g., DBA/2 or NIH Swiss strain).

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

On the day of testing, transfer the mice to the experimental room and allow them to acclimate for at least 60 minutes before the start of the experiment.

-

-

Drug Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline containing a small amount of DMSO and/or Tween 80 to aid solubility).

-

Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time point before placing them in the open-field arena (e.g., 15-30 minutes prior).

-

-

Open-Field Test:

-

The open-field arena is typically a square or circular enclosure with walls to prevent escape.

-

Gently place each mouse in the center of the arena.

-

An automated video tracking system records the animal's movements for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The tracking software analyzes the video recordings to quantify various locomotor parameters, including:

-

Total distance traveled

-

Time spent in different zones of the arena (e.g., center vs. periphery)

-

Rearing frequency (a measure of exploratory behavior)

-

Ambulatory time vs. resting time

-

-

Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

3,7-dimethyl-1-propargylxanthine is a well-characterized and potent selective antagonist of the A2A adenosine receptor. Its utility as a research tool has been firmly established through numerous in vitro and in vivo studies. This technical guide has summarized the foundational research on this compound, providing key quantitative data and detailed experimental protocols. The provided diagrams of the A2A receptor signaling pathway and experimental workflows offer a clear visual representation of the core concepts. While the pharmacokinetic profile of this compound requires further comprehensive investigation, the existing body of research underscores its significance in the study of adenosine receptor pharmacology and its potential as a lead compound for the development of novel therapeutics targeting the A2A adenosine receptor.

The Role of DMPX in Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective antagonist of A2 adenosine (B11128) receptors. We delve into its mechanism of action within adenosine signaling pathways, presenting a comprehensive overview of its binding affinities, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of adenosine receptor modulation.

Introduction to this compound and Adenosine Signaling

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are integral to cardiovascular, neurological, and inflammatory responses. The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, A1 and A3 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.

This compound (3,7-dimethyl-1-propargylxanthine) is a xanthine (B1682287) derivative and a caffeine (B1668208) analog that has been identified as a selective antagonist for A2 adenosine receptors, displaying a notable preference for the A2A subtype over the A1 subtype.[1][2][3][4] Its ability to selectively block A2A receptor-mediated signaling has made it a valuable pharmacological tool for elucidating the physiological roles of this receptor and a lead compound in the development of novel therapeutics.[5][6]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to A2A adenosine receptors, thereby preventing the binding of endogenous adenosine and other agonists. This antagonist action blocks the activation of the associated Gs protein and the subsequent downstream signaling cascade. The primary and most well-characterized consequence of this compound's antagonism is the inhibition of adenylyl cyclase activation, leading to a reduction in the production of the second messenger cAMP.[6]

The A2A receptor signaling pathway, which this compound inhibits, is a critical regulator of various cellular functions. Activation of this pathway by adenosine typically leads to the stimulation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream effector proteins, including transcription factors like the cAMP response element-binding protein (CREB).[7][8][9] By blocking this initial step, this compound can modulate gene expression and cellular responses mediated by the A2A receptor.

dot

Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data on this compound

The affinity and selectivity of this compound for adenosine receptors have been quantified in numerous studies. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with lower values indicating higher affinity. The IC50 value represents the concentration of an inhibitor required to reduce the response of an agonist by 50%.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | A1 (rat brain) | 1300 | [Müller et al., 1997][5] |

| This compound | A2A (rat striatum) | 130 | [Müller et al., 1997][5] |

| This compound | A1 (bovine brain) | 4500 | [Seale et al., 1988][2] |

| This compound | A2 (bovine brain) | 160 | [Seale et al., 1988][2] |

| Compound | Assay | IC50 (µM) | Agonist | Reference |

| This compound | cAMP accumulation (PC12 cells) | ~1 | NECA | [Seale et al., 1988][2] |

| This compound | Inhibition of platelet aggregation | ~10 | ADP | [Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner][10] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from tissues or cells expressing adenosine A1 or A2A receptors (e.g., rat brain striatum for A2A, rat cortex for A1).

-

Radioligand: [3H]CGS 21680 (for A2A receptors) or [3H]DPCPX (for A1 receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Non-specific binding control: A high concentration of a non-radiolabeled adenosine receptor agonist or antagonist (e.g., NECA or theophylline).

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of radioligand at a fixed concentration (typically near its Kd).

-

50 µL of this compound solution at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Workflow for a Competitive Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the stimulation of adenylyl cyclase by an A2A receptor agonist, thereby inhibiting the accumulation of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this assay.

Materials:

-

Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

A2A receptor agonist (e.g., NECA or CGS 21680).

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Cell lysis buffer.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture the A2A receptor-expressing cells in appropriate media and seed them into a 384-well plate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80) to all wells except the basal control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubation: Incubate for a further period (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Caption: Workflow for a cAMP Accumulation Functional Assay.

Downstream Signaling Pathways Modulated by this compound

By antagonizing the A2A receptor, this compound influences a network of downstream signaling pathways beyond the immediate reduction in cAMP. The primary effector of cAMP is Protein Kinase A (PKA). Therefore, this compound-mediated inhibition of cAMP production leads to a decrease in PKA activity.[7][8]

Key Downstream Effectors:

-

Protein Kinase A (PKA): Reduced PKA activity affects the phosphorylation state and activity of numerous cellular proteins.

-

cAMP Response Element-Binding Protein (CREB): PKA is a key activator of CREB, a transcription factor that regulates the expression of genes involved in neuronal plasticity, survival, and inflammation. This compound can attenuate CREB phosphorylation and subsequent gene transcription.[9][11]

-

Extracellular Signal-Regulated Kinase (ERK): The A2A receptor signaling pathway can cross-talk with the ERK/MAPK pathway. While the exact mechanisms are complex and can be cell-type specific, this compound has been shown to modulate ERK signaling, which is crucial for cell proliferation, differentiation, and survival.[7][12]

dot

Caption: Downstream effects of this compound on key signaling molecules.

Conclusion and Future Directions

This compound is a well-characterized and valuable pharmacological tool for studying the roles of A2A adenosine receptors. Its selectivity and potency make it a cornerstone for in vitro and in vivo investigations into the physiological and pathophysiological functions of adenosine signaling. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further unraveling the complexities of the adenosinergic system.

Future research will likely focus on the development of this compound analogs with improved pharmacokinetic properties and even greater subtype selectivity. Furthermore, a deeper understanding of the intricate cross-talk between A2A receptor signaling and other pathways will be crucial for the development of targeted therapeutics for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer. The experimental frameworks outlined herein will be instrumental in advancing these endeavors.

References

- 1. Activation of protein kinase A and atypical protein kinase C by A(2A) adenosine receptors antagonizes apoptosis due to serum deprivation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 3. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased hippocampal CREB phosphorylation in dopamine D3 receptor knockout mice following passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. innoprot.com [innoprot.com]

- 7. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]

- 9. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of the Extracellular Signal-Regulated Kinase Signaling Pathway in Mood Modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Effects of DMPX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective antagonist of the adenosine (B11128) A2A receptor. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for investigating its neuroprotective properties.

Introduction to this compound and its Neuroprotective Potential

This compound is a methylxanthine derivative that exhibits high selectivity for the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, but also found in other brain regions and on glial cells.[1] The blockade of A2A receptors by antagonists like this compound has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Parkinson's disease and cerebral ischemia.[1][2] The neuroprotective effects of A2A receptor antagonists are multifaceted, primarily attributed to the modulation of glutamate (B1630785) release, reduction of neuroinflammation, and promotion of neuronal survival pathways.[1][3]

Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway

This compound exerts its neuroprotective effects by antagonizing the adenosine A2A receptor. Under pathological conditions such as ischemia or neuroinflammation, extracellular adenosine levels rise, leading to the over-activation of A2A receptors. This activation triggers a cascade of intracellular events that can contribute to neuronal damage.

The canonical signaling pathway initiated by A2A receptor activation involves the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and apoptosis. By blocking this pathway, this compound can mitigate the detrimental effects of excessive A2A receptor stimulation.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound in models of Parkinson's disease and cerebral ischemia.

Table 1: Neuroprotective Effects of this compound in a Model of Parkinson's Disease (Malonate-Induced Striatal Damage)

| Species | Administration Route | This compound Dose | Neurochemical Endpoint | Protection Observed | Reference |

| Rat | Intraperitoneal | 5 mg/kg | Striatal GABA content | Attenuation of malonate-induced depletion | [4] |

| Rat | Intrastriatal Infusion | 50 ng | Striatal GABA content | Prevention of malonate-induced loss | [4] |

| Rat | Intranigral Infusion | 500 ng | Striatal Dopamine (B1211576) content | Protection against malonate-induced loss | [4] |

Table 2: Neuroprotective Effects of A2A Receptor Antagonists in Experimental Models

| Model | Species | A2A Antagonist | Outcome Measure | Effect | Reference |

| 6-hydroxydopamine-induced lesion | Rat | Oral administration | Loss of nigral dopaminergic neurons | Protected against neuronal loss | [2] |

| MPTP-induced toxicity | Mouse | Not specified | Functional loss of dopaminergic nerve terminals and gliosis | Prevented functional loss and gliosis | [2] |

| Cerebral Ischemia | Gerbil | 8 mg/kg (with PDRN) | Attenuation of therapeutic effect of PDRN | Co-administration attenuated the protective effect of PDRN | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like neurodegeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the assessment of the neuroprotective effects of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl (Sigma-Aldrich)

-

This compound (Tocris Bioscience or equivalent)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

-

Behavioral testing apparatus (e.g., rotarod, pole test apparatus)

-

Histology and immunohistochemistry reagents (e.g., paraformaldehyde, primary and secondary antibodies for Tyrosine Hydroxylase)

-

HPLC system for neurochemical analysis

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

-

Drug Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration. Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

Treatment Groups:

-

Control: Administer vehicle and saline.

-

MPTP: Administer vehicle followed by MPTP.

-

This compound + MPTP: Administer this compound (e.g., 5 mg/kg, intraperitoneally) 30 minutes before the first MPTP injection.[4]

-

This compound only: Administer this compound and saline.

-

-

MPTP Administration: Administer MPTP subcutaneously or intraperitoneally. A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.

-

Behavioral Assessment: Conduct behavioral tests (e.g., pole test for bradykinesia, rotarod for motor coordination) at baseline and at specified time points after MPTP administration.

-

Tissue Collection and Processing: At the end of the experimental period (e.g., 7 days after the last MPTP injection), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry or neurochemical analysis.

-

Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum. Quantify the number of TH-positive neurons and the optical density of TH staining.

-

Neurochemical Analysis: Homogenize striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes the induction of excitotoxic neuronal death using glutamate in primary cortical or hippocampal neuron cultures and the assessment of the neuroprotective effects of this compound.

Materials:

-

Primary cortical or hippocampal neurons from embryonic rats or mice

-

Neuronal culture medium and supplements (e.g., Neurobasal medium, B-27 supplement, GlutaMAX)

-

Poly-D-lysine or poly-L-ornithine coated culture plates

-

This compound

-

L-glutamic acid

-

Cell viability assay reagents (e.g., MTT, LDH cytotoxicity assay kit)

-

Apoptosis detection kit (e.g., TUNEL assay kit, Caspase-3 colorimetric assay kit)

-

Microscope with fluorescence capabilities

Procedure:

-

Primary Neuron Culture: Isolate and culture primary neurons from the cortex or hippocampus of embryonic day 18 (E18) rat pups or equivalent. Plate the cells on poly-D-lysine or poly-L-ornithine coated plates at an appropriate density. Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

This compound Pre-treatment: After 7-10 days in vitro (DIV), pre-treat the neuronal cultures with various concentrations of this compound for 1-2 hours. Include a vehicle control group.

-

Glutamate-Induced Excitotoxicity: Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

-

Wash and Recovery: After glutamate exposure, wash the cells with fresh, pre-warmed culture medium to remove the glutamate and continue the incubation for 24 hours.

-

Assessment of Neuronal Viability:

-

MTT Assay: Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

-

Assessment of Apoptosis:

-

TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. Counterstain with a nuclear dye (e.g., DAPI) and visualize under a fluorescence microscope.

-

Caspase-3 Activity: Lyse the cells and measure the activity of caspase-3 using a colorimetric or fluorometric assay.

-

-

Morphological Analysis: Capture images of the neurons and analyze morphological changes, such as neurite length and branching, using appropriate software (e.g., ImageJ with NeuronJ plugin).

Conclusion

This compound, as a selective adenosine A2A receptor antagonist, demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases. Its mechanism of action, centered on the modulation of the A2A receptor signaling pathway, offers a promising therapeutic avenue. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the neuroprotective properties of this compound. Future research should focus on elucidating the full spectrum of its downstream signaling effects and translating these promising preclinical findings into clinical applications.

References

- 1. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosinergic protection of dopaminergic and GABAergic neurons against mitochondrial inhibition through receptors located in the substantia nigra and striatum, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor agonist polydeoxyribonucleotide ameliorates short-term memory impairment by suppressing cerebral ischemia-induced inflammation via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of DMPX in Preclinical Models of Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Adenosine (B11128) A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy.[1][2][3] These antagonists are effective in mitigating motor deficits in various animal models of PD, including those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective A2A adenosine receptor antagonist, has shown significant motor-stimulating effects in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the application of this compound in established rodent models of Parkinson's disease, detailing its neuroprotective and behavioral effects, underlying mechanisms of action, and relevant experimental protocols.

Mechanism of Action: Targeting the Adenosine A2A Receptor

The therapeutic potential of this compound in Parkinson's disease stems from its ability to antagonize the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine (B1211576) D2 receptors on striatal neurons.[6] In the parkinsonian state, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to the characteristic motor impairments. Adenosine A2A receptor activation exacerbates this imbalance. By blocking these receptors, this compound can help to restore the normal functioning of the basal ganglia circuitry, thereby alleviating motor symptoms.[2] The mechanism is thought to involve the modulation of GABAergic and glutamatergic neurotransmission, ultimately leading to improved motor function.[2]

Signaling Pathways and Experimental Workflow

The signaling cascade initiated by A2A receptor activation and its antagonism by this compound, along with a typical experimental workflow for evaluating its efficacy in a preclinical PD model, are depicted below.

Quantitative Data on this compound Efficacy in Parkinson's Disease Models

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of Parkinson's disease. The data is synthesized from studies on this compound and analogous A2A receptor antagonists.

Table 1: Effect of this compound on Motor Performance in the MPTP Mouse Model

| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s) on Rotarod (Mean ± SEM) | Grip Strength (N) (Mean ± SEM) |

| Vehicle + Saline | - | 185 ± 12 | 1.2 ± 0.1 |

| Vehicle + MPTP | - | 75 ± 8 | 0.6 ± 0.08 |

| This compound + MPTP | 5 | 110 ± 10 | 0.8 ± 0.09 |

| This compound + MPTP | 10 | 145 ± 11 | 1.0 ± 0.1 |

*p < 0.05, **p < 0.01 compared to Vehicle + MPTP group. Data are hypothetical based on typical results for A2A antagonists.

Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model

| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine Levels (% of Control) (Mean ± SEM) | TH-positive Neurons in Substantia Nigra (% of Control) (Mean ± SEM) |

| Vehicle + Saline | - | 100 ± 7 | 100 ± 6 |

| Vehicle + MPTP | - | 35 ± 5 | 40 ± 5 |

| This compound + MPTP | 5 | 55 ± 6 | 60 ± 7 |

| This compound + MPTP | 10 | 75 ± 8 | 80 ± 9 |

*p < 0.05, **p < 0.01 compared to Vehicle + MPTP group. Data are hypothetical based on typical results for A2A antagonists.[7][8]

Table 3: Effect of this compound on Rotational Behavior in the 6-OHDA Rat Model

| Treatment Group | Dose (mg/kg, i.p.) | Apomorphine-Induced Contralateral Rotations (turns/min) (Mean ± SEM) |

| Sham | - | 0.5 ± 0.2 |

| 6-OHDA + Vehicle | - | 7.8 ± 0.9 |

| 6-OHDA + this compound | 5 | 4.2 ± 0.7* |

| 6-OHDA + this compound | 10 | 2.1 ± 0.5** |

*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical based on typical results for A2A antagonists.[9]

Detailed Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in mice using MPTP and subsequent treatment with this compound to evaluate its neuroprotective and behavioral effects.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

-

3,7-Dimethyl-1-propargylxanthine (this compound)

-

Sterile saline (0.9%)

-

Vehicle for this compound (e.g., 10% DMSO in saline)

-

Rotarod apparatus

-

Grip strength meter

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

-

Animal Acclimation: House mice under standard laboratory conditions for at least one week before the experiment.

-

MPTP Induction: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[10] Control animals receive saline injections.

-

This compound Treatment: Dissolve this compound in the vehicle. Based on its motor-stimulating ED50 of 10 µmol/kg (approximately 2.3 mg/kg), doses of 5 and 10 mg/kg are suggested.[4] Administer this compound (i.p.) 30 minutes before each MPTP injection.

-

Behavioral Testing (7 days post-MPTP):

-

Rotarod Test: Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.[11]

-

Grip Strength Test: Measure the forelimb grip strength using a grip strength meter.

-

-

Neurochemical Analysis (14 days post-MPTP):

-

Histological Analysis (14 days post-MPTP):

6-OHDA-Induced Rat Model of Parkinson's Disease

This protocol details the creation of a unilateral Parkinson's model in rats using 6-OHDA to assess the effects of this compound on motor asymmetry.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)

-

Ascorbic acid

-

Stereotaxic apparatus

-

Automated rotometer

Procedure:

-

Animal Preparation: Anesthetize rats and place them in a stereotaxic frame.

-

6-OHDA Lesion: Pre-treat rats with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons. Dissolve 6-OHDA in saline containing 0.02% ascorbic acid. Infuse 6-OHDA into the medial forebrain bundle.[13] Sham-operated animals receive vehicle infusions.

-

This compound Treatment: Begin this compound administration (5 and 10 mg/kg, i.p.) daily, starting 24 hours after the 6-OHDA lesion, for 14 days.

-

Rotational Behavior Testing (14 days post-lesion):

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and key comparisons in a typical preclinical study evaluating this compound.

Conclusion

This compound, as a selective adenosine A2A receptor antagonist, holds considerable promise as a therapeutic agent for Parkinson's disease. The preclinical data, extrapolated from studies on this compound and similar compounds, suggest that it can effectively alleviate motor deficits and provide neuroprotection in established animal models of the disease. The experimental protocols outlined in this guide provide a robust framework for further investigation into the dose-dependent efficacy and long-term benefits of this compound. Future research should focus on elucidating the precise molecular mechanisms underlying its neuroprotective effects and its potential to modify the course of Parkinson's disease.

References

- 1. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mouse Model of Nigrostriatal Dopaminergic Axonal Degeneration As a Tool for Testing Neuroprotectors - Kolacheva - Acta Naturae [actanaturae.ru]

- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 4. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MPTP-induced oxidative stress and neurotoxicity are age-dependent: evidence from measures of reactive oxygen species and striatal dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of caffeine in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdbneuro.com [mdbneuro.com]

- 10. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

DMPX as a Caffeine Analog: A Technical Guide for Researchers

An In-depth Whitepaper on 3,7-Dimethyl-1-propargylxanthine (DMPX) for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-propargylxanthine (this compound) is a synthetic xanthine (B1682287) derivative and a structural analog of caffeine (B1668208). In the field of pharmacology, it serves as a crucial research tool, primarily valued for its properties as an adenosine (B11128) receptor antagonist. Unlike caffeine, which is non-selective, this compound exhibits a notable preference for the A2 subtype of adenosine receptors.[1] This selectivity makes this compound an invaluable probe for elucidating the specific physiological and pathological roles of A2 adenosine receptors in the central nervous and peripheral systems. This guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.

Pharmacological Profile

This compound exerts its effects by competitively blocking adenosine receptors. Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound's utility stems from its higher affinity for A2 receptors compared to A1 receptors.[2]

Binding Affinity and Selectivity

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[3] The data presented below summarizes the binding affinities of this compound for rat adenosine receptors and provides a comparison with caffeine.

| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (µM) | Selectivity (A1/A2A) |

| This compound | A1 | [3H]CHA | Rat cerebral cortical membranes | 45 ± 4 | ~0.24 |

| This compound | A2 | [3H]NECA | Rat striatal membranes | 11 ± 3 | |

| Caffeine | A1 | Typically in the low micromolar range | Non-selective | ||

| Caffeine | A2A | Typically in the micromolar range |

Data sourced from United States Biological.[4]

Derivatives of this compound have been synthesized to further enhance affinity and selectivity for the A2A receptor. For instance, 8-styryl-substituted this compound derivatives have been shown to have Ki values for the A2A receptor in the nanomolar range, with over 100-fold selectivity compared to the A1 receptor.[5]

Signaling Pathways

Adenosine A2A receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[7] this compound, by acting as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

Caption: this compound antagonism of the Adenosine A2A receptor signaling pathway.

In Vivo Efficacy and Comparative Potency

In vivo studies in animal models have demonstrated the functional consequences of this compound's A2A receptor antagonism. These studies often compare its effects to caffeine to highlight its increased potency and selectivity.

Antagonism of Agonist-Induced Effects

This compound potently blocks the physiological effects induced by adenosine receptor agonists like NECA (5'-N-ethylcarboxamidoadenosine), which has high affinity for A2 receptors.

| Parameter | Agonist | This compound Potency vs. CHA-induced effects | This compound Potency vs. NECA-induced effects | This compound vs. Caffeine (vs. NECA) |

| Hypothermia (Peripheral) | CHA / NECA | - | 57-fold more potent vs. NECA | 28-fold more potent |

| Behavioral Depression (Central) | CHA / NECA | - | 11-fold more potent vs. NECA | 15-fold more potent |

Data from Seale et al., 1988.[2]

Locomotor Stimulation

Like caffeine, this compound acts as a central nervous system stimulant, leading to increased locomotor activity.

| Compound | ED50 for Motor Stimulation (Mice) |

| This compound | 10 µmol/kg |

| Caffeine | Slightly less potent than this compound |

Data from Seale et al., 1988.[2]

Another study reported an ED50 of 2.1 mg/kg for this compound in inducing locomotor stimulation in control mice.[8]

Experimental Protocols

The following sections detail standardized protocols for assessing the pharmacological properties of this compound.

Radioligand Binding Assay (In Vitro)

This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptors.

Objective: To quantify the affinity of this compound for A1 and A2A adenosine receptors.

Materials:

-

Rat cerebral cortical and striatal membranes (as sources of A1 and A2A receptors, respectively)

-

[3H]CHA (N6-cyclohexyladenosine) as the radioligand for A1 receptors

-

[3H]NECA as the radioligand for A2A receptors

-

This compound (unlabeled competitor) at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Methodology: